4-[(4-Benzyl-3-oxopiperazin-1-yl)methyl]-3-fluorobenzonitrile
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Overview
Description
4-[(4-Benzyl-3-oxopiperazin-1-yl)methyl]-3-fluorobenzonitrile is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a piperazine ring substituted with a benzyl group and a fluorobenzonitrile moiety, making it a versatile molecule for chemical synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Benzyl-3-oxopiperazin-1-yl)methyl]-3-fluorobenzonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-benzylpiperazine with 3-fluorobenzonitrile under controlled conditions. The process may involve the use of catalysts and specific solvents to facilitate the reaction and achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Benzyl-3-oxopiperazin-1-yl)methyl]-3-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities .
Scientific Research Applications
4-[(4-Benzyl-3-oxopiperazin-1-yl)methyl]-3-fluorobenzonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 4-[(4-Benzyl-3-oxopiperazin-1-yl)methyl]-3-fluorobenzonitrile involves its interaction with specific molecular targets. The piperazine ring and fluorobenzonitrile moiety can bind to enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Benzyl-3-oxopiperazin-1-yl)methyl]benzonitrile
- 4-[(4-Benzyl-3-oxopiperazin-1-yl)methyl]-3-chlorobenzonitrile
- 4-[(4-Benzyl-3-oxopiperazin-1-yl)methyl]-3-bromobenzonitrile
Uniqueness
What sets 4-[(4-Benzyl-3-oxopiperazin-1-yl)methyl]-3-fluorobenzonitrile apart from similar compounds is the presence of the fluorine atom in the benzene ring. This fluorine substitution can significantly alter the compound’s chemical properties, such as its reactivity, binding affinity, and overall stability. These unique characteristics make it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-[(4-benzyl-3-oxopiperazin-1-yl)methyl]-3-fluorobenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O/c20-18-10-16(11-21)6-7-17(18)13-22-8-9-23(19(24)14-22)12-15-4-2-1-3-5-15/h1-7,10H,8-9,12-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSIAXGRJCQYQBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1CC2=C(C=C(C=C2)C#N)F)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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